2-(HYDROXYIMINO)-1-((4-METHYLPHENYL)SULFONYL)ETH-2-YLAMINE
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Overview
Description
N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide is a chemical compound with the molecular formula C9H12N2O3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a sulfonyl group, a hydroxy group, and a methylphenyl group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular structures, such as enzymes involved in apoptosis .
Mode of Action
It’s known that similar compounds can induce apoptosis in certain cell lines . This is often achieved through the modulation of proteins involved in apoptosis, such as Bax, Bcl-2, and caspase-3 .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in the metabolism of vitamin b3 .
Result of Action
Similar compounds have been shown to induce apoptosis in certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-hydroxyethanimidamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide may involve the use of large-scale reactors and automated systems to control the reaction conditions. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the sulfonyl group may produce a sulfide.
Scientific Research Applications
N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-2-(4-chlorophenyl)sulfonylethanimidamide
- N’-hydroxy-2-(4-nitrophenyl)sulfonylethanimidamide
- N’-hydroxy-2-(4-methoxyphenyl)sulfonylethanimidamide
Uniqueness
N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
72660-98-1 |
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Molecular Formula |
C9H12N2O3S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide |
InChI |
InChI=1S/C9H12N2O3S/c1-7-2-4-8(5-3-7)15(13,14)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |
InChI Key |
ZPEOWHYBZZPAEJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C/C(=N\O)/N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=NO)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=NO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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